3-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
3-Methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative characterized by two methoxy groups at the 3-positions of both the benzamide and phenyl rings, along with a 2-oxopyrrolidin-1-yl substituent at the 4-position of the phenyl group. The pyrrolidinone moiety may enhance binding affinity through hydrogen bonding or conformational rigidity, as seen in related compounds .
Properties
IUPAC Name |
3-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-15-6-3-5-13(11-15)19(23)20-14-8-9-16(17(12-14)25-2)21-10-4-7-18(21)22/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWXAYMHVUDTHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Scientific Research Applications
3-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
APD791 (Temano-grel)
Structure: 3-Methoxy-N-[3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl]benzamide . Key Features:
- Substituents: Morpholinoethoxy group at the 4-position and a pyrazole ring at the 3-position of the phenyl group.
- Target : 5-Hydroxytryptamine2A (5-HT2A) receptor inverse agonist.
- Activity :
Comparison :
- The target compound replaces APD791’s morpholinoethoxy and pyrazole groups with a pyrrolidinone ring. This substitution may alter pharmacokinetics (e.g., solubility, metabolic stability) and receptor interaction dynamics. APD791’s morpholino group enhances solubility, while the pyrrolidinone in the target compound could improve conformational rigidity.
Sirtuin Modulator (T60001)
Structure : 3-Methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide .
Key Features :
- Substituents : Thiazolo[5,4-b]pyridine group at the 3-position of the phenyl ring.
- Target : Sirtuin enzymes (chromatin/epigenetic regulators).
- Activity: Modulates sirtuin activity to extend cell lifespan. Potential applications: Diabetes, cancer, and inflammatory diseases .
Comparison :
- The thiazolo-pyridine substituent in T60001 introduces heterocyclic bulk, likely enhancing DNA/protein interaction. In contrast, the target compound’s pyrrolidinone may favor interactions with hydrophobic pockets or hydrogen-bonding regions in enzymes.
Type II Topoisomerase Inhibitors
Structure : Methyl/chloro-substituted benzamides (e.g., compound 23 in ).
Key Features :
Comparison :
- The target compound’s 3-methoxy and pyrrolidinone groups may improve binding compared to simple methyl/chloro substituents. However, the lack of a terminal aromatic ring (present in active gyrase inhibitors) could limit potency.
Comparison :
- Unlike therapeutic benzamides, this compound is designed for catalysis. The target compound’s pyrrolidinone could theoretically act as a directing group in catalysis, but this application is unexplored in the evidence.
Structure-Activity Relationship (SAR) Insights
- Methoxy Positioning : 3-Methoxy on the benzamide core is critical for receptor binding in 5-HT2A inhibitors (e.g., APD791) .
- Pyrrolidinone vs. Morpholinoethoxy: Pyrrolidinone’s cyclic amide may confer metabolic stability over morpholinoethoxy’s ether linkage .
- Heterocyclic Substituents : Thiazolo-pyridine (T60001) and pyrazole (APD791) groups enhance target selectivity through steric and electronic effects .
Data Table: Key Analogs and Properties
Biological Activity
3-Methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic compound with potential applications in medicinal chemistry, particularly as a pharmacological agent. Its unique structure, characterized by methoxy and pyrrolidinone moieties, suggests various biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Weight: 325.41 g/mol
IUPAC Name: this compound
The primary biological activity of this compound involves the inhibition of activated factor X (FXa), a crucial component in the coagulation cascade. By inhibiting FXa, the compound reduces thrombin generation, thereby potentially decreasing platelet aggregation and thrombus formation. The inhibition constant for FXa is reported to be very low (0.08 nM), indicating high potency against this target .
Biochemical Pathways
The mechanism of action can be summarized as follows:
- Target: Activated Factor Xa (FXa)
- Action: Direct inhibition of FXa
- Result: Decreased thrombin generation and platelet aggregation
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits favorable properties:
- Bioavailability: High
- Clearance: Low
- Volume of Distribution: Small in both animal and human studies
These characteristics suggest that the compound may have effective systemic circulation and prolonged action .
Antiproliferative Activity
Research has indicated that derivatives with similar structural features exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with methoxy substitutions showed IC50 values ranging from 1.2 μM to 5.3 μM against MCF-7 cells, highlighting their potential as anticancer agents .
Antioxidative Activity
In addition to antiproliferative effects, some derivatives demonstrated antioxidative properties. The antioxidative capacity was assessed using several spectroscopic methods, with certain compounds showing improved activity compared to standard antioxidants .
Antibacterial Effects
Compounds structurally related to this compound have also been tested for antibacterial activity. Some derivatives displayed notable effectiveness against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 μM .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to or derived from this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
